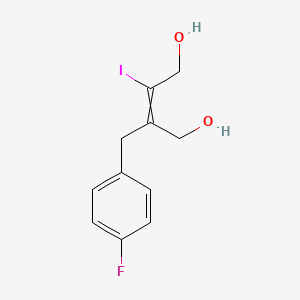

(Z)-2-(4-fluorobenzyl)-3-iodobut-2-ene-1,4-diol

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the fluorobenzyl group, the iodine atom, and the hydroxyl groups. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . The fluorine atom, in particular, can be analyzed using 19F NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The iodine atom and the hydroxyl groups are likely reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might influence its reactivity and the hydroxyl groups might confer polarity .Scientific Research Applications

Crystal Structure Analysis

- Synthesis and Analysis of Fluorobenzyl Compounds: A study by Lv Zhi (2009) focused on the synthesis and crystal structure of fluorobenzyl compounds, providing insights into their molecular arrangements and potential applications in material science and pharmaceuticals.

HIV Integrase Inhibition

- HIV Integrase Inhibitors: Research by J. Bacsa et al. (2013) detailed the structure of a novel HIV integrase inhibitor containing fluorobenzyl groups, showcasing its potential in antiretroviral therapy.

Organic Synthesis

- Preparation of Iodo Allylic Alcohols: The work by Douglass F. Taber et al. (2008) demonstrated efficient methods to convert diols to iodo allylic alcohols, which are valuable in synthetic organic chemistry.

Catalysis

- Catalytic Reactions Involving Dichlorobutenes: A. Guijarro and M. Yus (1994) explored reactions with dichlorobutenes, shedding light on catalyst behavior in organic synthesis processes. (Guijarro & Yus, 1994)

Phosphorylation in Peptide Synthesis

- Phosphopeptide Synthesis: J. Perich and R. Johns (1991) discussed the use of halobenzyl phosphoramidite reagents in peptide synthesis, a crucial aspect of biochemistry. (Perich & Johns, 1991)

Nanotechnology

- Zinc(II) Complexes for Nanoparticles: Pandurangan Selvaganapathi et al. (2018) researched zinc(II) complexes with N,N-di(4-fluorobenzyl)dithiocarbamate, relevant in the development of zinc sulfide nanoparticles. (Selvaganapathi et al., 2018)

Catalytic Reactions

- Catalytic Isomerization of Diols: B. Seddig and J. Alm (1987) studied the catalytic isomerization of diols, contributing to the field of catalysis and organic transformations. (Seddig & Alm, 1987)

Fluorescent Chemosensors

- Selective Detection of Metal Ions: Research by U. Fegade et al. (2015) on a fluorescent receptor showcased its ability to detect Cu(2+) and Zn(2+), indicating its application in chemosensors and molecular logic gates. (Fegade et al., 2015)

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMGFCJMOXART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=C(CO)I)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

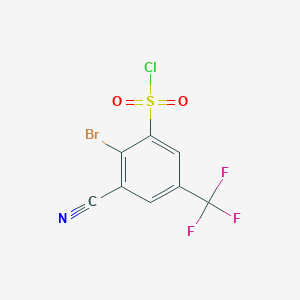

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

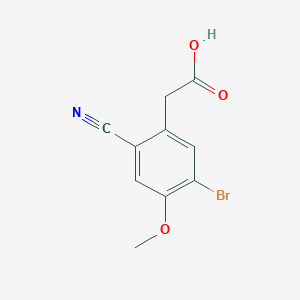

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.